3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that features both trifluoromethyl and pyrazole groups. The presence of these groups makes it a compound of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by the reaction with appropriate electrophiles to introduce the carboxylate group . Another approach includes the use of copper-catalyzed cycloaddition reactions under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often rely on high-yielding and practical synthetic routes. These methods are optimized for large-scale production, ensuring the efficient synthesis of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include lithium reagents for lithiation, copper catalysts for cycloaddition, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole and trifluoromethyl groups but lacks the carboxylate group.
Trifluoromethyl phenyl sulfone: Contains the trifluoromethyl group and is used in similar applications.
(Trifluoromethoxy)benzene: Another compound with a trifluoromethyl group, used in different chemical reactions.
Uniqueness
3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its trifluoromethyl and carboxylate groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2O2/c1-21-6-9(10(20-21)13(17,18)19)11(22)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWMEIATMSWEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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